

Introduction: The Significance of Physicochemical Properties in Early-Phase Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde

Cat. No.: B1592098

[Get Quote](#)

2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound with a molecular structure that presents interest for medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its fundamental physicochemical properties is a critical prerequisite for its application. Properties such as boiling point and density are pivotal in determining appropriate conditions for synthesis, purification, formulation, and storage. In the context of drug development, these parameters influence solubility, bioavailability, and the overall pharmacokinetic profile of a potential therapeutic agent^{[1][2]}.

This guide provides an in-depth analysis of the predicted boiling point and density of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde. Moving beyond a simple reporting of values, we will delve into the computational methodologies used to derive these predictions. The core objective is to offer a Senior Application Scientist's perspective on the causality behind these predictive methods, the inherent trustworthiness of the data, and the practical implications for laboratory work.

Predicted Boiling Point and Density: A Quantitative Overview

Computational chemistry provides powerful tools for estimating the properties of novel molecules before their synthesis, saving significant time and resources. For 2,3-Dihydro-

dioxino[2,3-b]pyridine-6-carbaldehyde (Molecular Formula: $C_8H_7NO_3$, Molecular Weight: 165.15 g/mol [3][4]), several sources provide consistent predicted values for its boiling point and density. These are summarized below.

Property	Predicted Value	Source(s)
Boiling Point	$293.0 \pm 28.0 \text{ } ^\circ\text{C}$ (at 760 mmHg)	ChemicalBook[5]
	293.012 °C (at 760 mmHg)	Echemi[6]
Density	$1.340 \pm 0.06 \text{ g/cm}^3$	ChemicalBook[5]
	1.34 g/cm ³	Echemi[6]

It is crucial to acknowledge the uncertainty ranges provided (e.g., $\pm 28.0 \text{ } ^\circ\text{C}$). These are not experimental errors but rather represent the confidence interval of the prediction model. This variability underscores the importance of understanding the underlying predictive methodology.

The Methodological Cornerstone: In Silico Property Prediction

The prediction of physicochemical properties for novel organic compounds is predominantly achieved through computational models, which offer a rapid and cost-effective alternative to empirical measurement. These models are generally categorized into several families, with Quantitative Structure-Property Relationship (QSPR) models being one of the most established and widely used approaches[7][8][9].

Expertise in Action: Why Choose a QSPR Approach?

A QSPR model is a mathematical relationship between a molecule's structural or property-based descriptors and a specific physicochemical property[10]. The fundamental principle is that the structure of a molecule dictates its properties. By analyzing a large dataset of known compounds, we can build a model that correlates structural features with properties like boiling point.

The choice to rely on QSPR for a molecule like 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is guided by several factors:

- **Predictive Power:** For standard organic molecules, well-validated QSPR models can achieve high accuracy[8][11].
- **Speed and Efficiency:** Once a model is built, predicting the properties of a new molecule is nearly instantaneous.
- **Interpretability:** QSPR models can provide insights into which structural fragments or properties (e.g., molecular weight, polarity, hydrogen bonding capacity) most significantly influence the boiling point or density[9].

Other robust methods include group-contribution methods, which estimate properties by summing the contributions of a molecule's functional groups[12][13][14], and more computationally intensive quantum mechanical or neural network models[15][16]. However, for initial, high-throughput screening, QSPR often provides the optimal balance of speed and accuracy.

Protocol for a Predictive QSPR Workflow

To ensure trustworthiness, any predictive protocol must be a self-validating system. The following detailed workflow outlines the steps for developing and applying a QSPR model to predict the boiling point of our target compound.

Step 1: Data Curation and Preparation

- **Objective:** To assemble a high-quality dataset of diverse organic compounds with experimentally determined boiling points.
- **Procedure:**
 - Collect a dataset of several hundred to thousands of organic compounds from reliable databases (e.g., DIPPR, Beilstein)[15][17].
 - The dataset should include a wide variety of functional groups and structural motifs, including heterocyclic systems similar to the target molecule.
 - For each molecule, obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string.

- Standardize and clean the structures to remove duplicates, salts, and mixtures, ensuring data integrity.

Step 2: Molecular Descriptor Calculation

- Objective: To numerically represent the structural features of each molecule in the dataset.
- Procedure:
 - Using computational chemistry software (e.g., RDKit, PaDEL-Descriptor), calculate a wide range of molecular descriptors for each compound.
 - These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, surface area)[7][10].

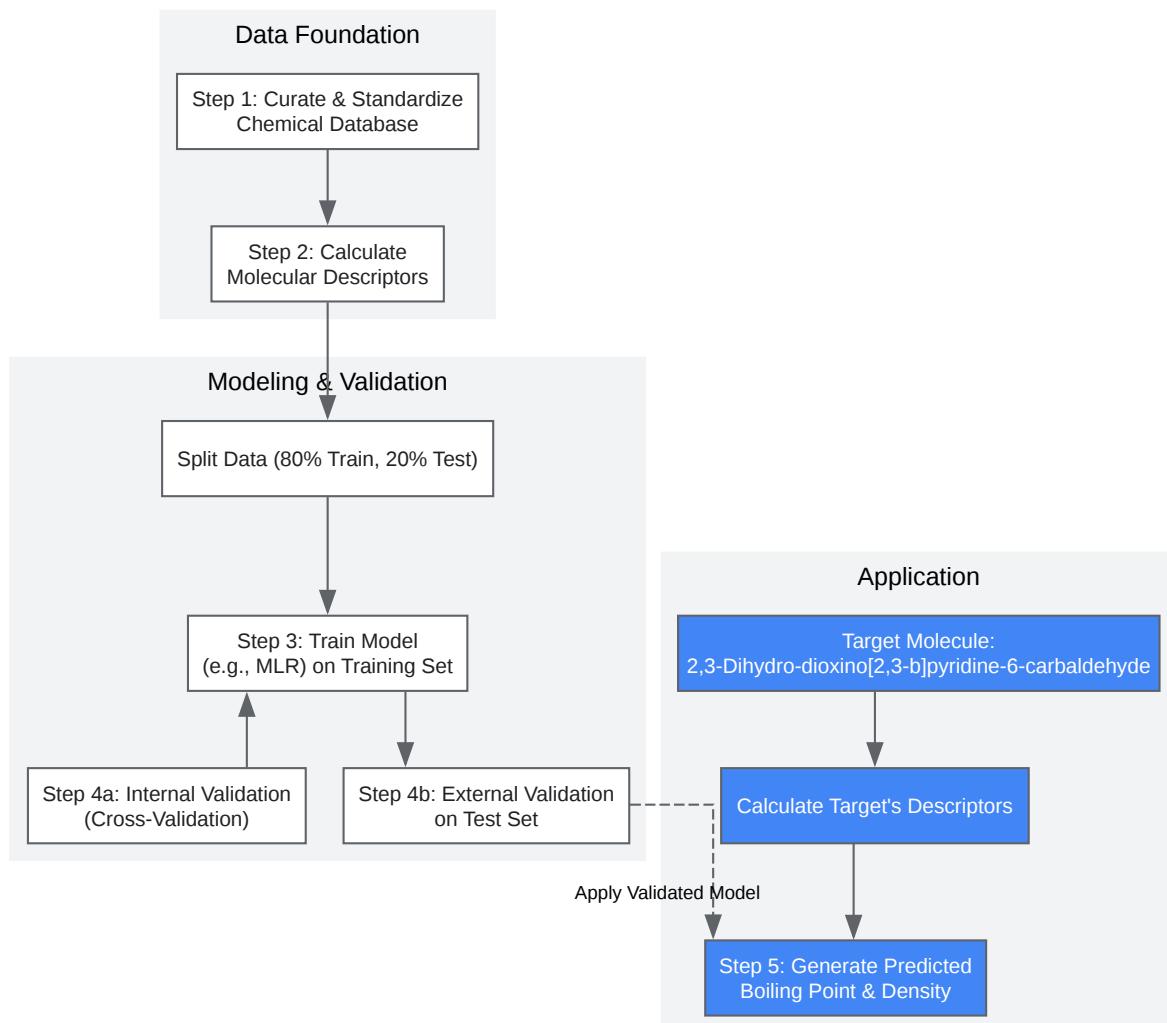
Step 3: Model Development and Training

- Objective: To create a mathematical equation linking the descriptors to the boiling point.
- Procedure:
 - Divide the curated dataset into a training set (typically ~80%) and a test set (~20%)[11]. The training set is used to build the model, while the test set is kept aside to evaluate its predictive performance on unseen data.
 - Employ a feature selection algorithm (e.g., Genetic Algorithm, Stepwise Regression) to identify the most relevant descriptors that correlate with the boiling point[10][15]. This prevents model overfitting.
 - Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Random Forest, to build the predictive model using the selected descriptors from the training set[7][11].

Step 4: Model Validation (The Trustworthiness Pillar)

- Objective: To rigorously assess the accuracy and robustness of the developed model.
- Procedure:

- Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set. This involves repeatedly training the model on subsets of the training data and testing it on the remaining part to ensure its stability[10].
- External Validation: Use the model to predict the boiling points of the compounds in the previously unseen test set. The model's performance is evaluated using statistical metrics like the coefficient of determination (R^2) and Root Mean Square Error (RMSE). A high R^2 (close to 1) and low RMSE indicate a reliable model[11].


Step 5: Prediction for the Target Compound

- Objective: To use the validated QSPR model to predict the boiling point of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
- Procedure:
 - Generate the same set of molecular descriptors for the target molecule as were used to train the model.
 - Input these descriptors into the final, validated QSPR equation to calculate the predicted boiling point.

Visualizing the Predictive Workflow

The following diagram illustrates the logical flow of the QSPR modeling process, from data collection to final prediction.

QSPR Model Development Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart of the Quantitative Structure-Property Relationship (QSPR) modeling process.

Conclusion for the Practicing Scientist

The predicted boiling point of 293.0 °C and density of 1.34 g/cm³ for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde serve as robust initial estimates for experimental design. These values, derived from well-established computational methodologies like QSPR, provide a reliable foundation for planning purification strategies (e.g., distillation), selecting appropriate reaction solvents, and performing safety assessments. The inherent uncertainty in these predictions highlights their role as guidance rather than absolute fact, a crucial distinction in scientific research. By understanding the rigorous validation processes that underpin these in silico tools, researchers and drug development professionals can confidently leverage predictive data to accelerate discovery and innovation.

References

- Ashrafi, et al. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. *Asian Journal of Chemistry*.
- ResearchGate. (2018). QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods. *Journal of Molecular Graphics and Modelling*.
- ACS Publications. (n.d.). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. *Journal of Chemical Information and Modeling*.
- Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds.
- Bentham Science. (2021). Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. *Current Computer-Aided Drug Design*.
- ACS Publications. (n.d.). A Quantum Mechanical/Neural Net Model for Boiling Points with Error Estimation. *Journal of Chemical Information and Modeling*.
- ResearchGate. (2013). Prediction of boiling points of organic compounds by QSPR tools.
- PubChem. (n.d.). 2H,3H-[5][16]dioxino[2,3-b]pyridine-6-carbaldehyde.
- AIChE. (n.d.). Group-Contribution Method for Predicting Properties of Biochemical and Safety Interest and Temperature-Dependent Properties of Pure Organic Compounds.
- PubMed. (2013). Prediction of boiling points of organic compounds by QSPR tools. *Journal of Molecular Graphics and Modelling*.
- Semantic Scholar. (n.d.). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship.
- ResearchGate. (2005). A Group-Contribution Method for Predicting Pure Component Properties of Biochemical and Safety Interest. *Industrial & Engineering Chemistry Research*.
- Wikipedia. (n.d.). Group-contribution method.

- ResearchGate. (2007). Second-order group contribution method for T c , P c , ω , $\Delta G_f 0$, $\Delta H_f 0$ and liquid densities of linear and branched alkanes. *Fluid Phase Equilibria*.
- ChemWhat. (n.d.). 2,3-dihydro-[5][16]dioxino[2,3-b]pyridine-6-carbaldehyde CAS#: 615568-24-6.
- DDBST. (n.d.). Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds.
- PubMed. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. *RSC Medicinal Chemistry*.
- NIH. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. *RSC Medicinal Chemistry*.
- NIH. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde CAS#: 615568-24-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. researchgate.net [researchgate.net]
- 14. Group-contribution method - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemthermo.ddbst.com [chemthermo.ddbst.com]
- To cite this document: BenchChem. [Introduction: The Significance of Physicochemical Properties in Early-Phase Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592098#predicted-boiling-point-and-density-of-2-3-dihydro-dioxino-2-3-b-pyridine-6-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com